molecular formula C13H12N2O3S B2519956 N1-(4-hydroxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 941998-75-0

N1-(4-hydroxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2519956
CAS No.: 941998-75-0
M. Wt: 276.31
InChI Key: HZTGAYAPGPGLPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-hydroxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a hydroxyphenyl group and a thiophen-2-ylmethyl group attached to an oxalamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-hydroxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the reaction of 4-hydroxyaniline with thiophen-2-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 4-hydroxyaniline is reacted with oxalyl chloride to form 4-hydroxyphenyl oxalyl chloride.

    Step 2: The intermediate 4-hydroxyphenyl oxalyl chloride is then reacted with thiophen-2-ylmethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(4-hydroxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The oxalamide moiety can be reduced to form amine derivatives.

    Substitution: The thiophen-2-ylmethyl group can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted oxalamides.

Scientific Research Applications

N1-(4-hydroxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-hydroxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, while the thiophen-2-ylmethyl group can modulate the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N1-(4-hydroxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide can be compared with other similar compounds, such as:

    N1-(4-hydroxyphenyl)-N2-(thiophen-2-ylmethyl)furan-2-carboxamide: Similar structure but with a furan ring instead of an oxalamide moiety.

    N1-(4-hydroxyphenyl)-N2-(thiophen-2-ylmethyl)thiazole-2-carboxamide: Contains a thiazole ring, which may confer different biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties.

Properties

IUPAC Name

N'-(4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c16-10-5-3-9(4-6-10)15-13(18)12(17)14-8-11-2-1-7-19-11/h1-7,16H,8H2,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTGAYAPGPGLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.